14-Position Handle for ADC Conjugation
The primary differentiation of FL118-14-Propanol over its parent compound FL118 and other camptothecin analogs is its engineered 3-hydroxypropyl group at the 14-position. This structural feature provides a primary alcohol functional group that is not present on FL118, SN-38, or exatecan, making it the only molecule in this class directly amenable to stable linker conjugation for ADC synthesis [1]. This modification is a documented strategy for creating drug-linker conjugates, as described in patent WO2023143208A1 [2]. Without this modification, conjugation would require altering the core pharmacophore, potentially compromising activity or creating unstable, heterogeneous ADC products.
| Evidence Dimension | Presence of a primary alcohol conjugation handle at the 14-position |
|---|---|
| Target Compound Data | Has a 3-hydroxypropyl (-CH2-CH2-CH2-OH) substituent at the 14-position |
| Comparator Or Baseline | FL118 (CAS 135415-73-5): Has no substituent at the 14-position. SN-38 (CAS 86639-52-3): Has an ethyl group at the 7-position and a hydroxyl at the 10-position; no 14-position substituent. |
| Quantified Difference | FL118-14-Propanol has a primary alcohol handle for site-specific conjugation, while FL118 and SN-38 have no such handle, preventing direct, site-selective conjugation without structural modification. |
| Conditions | Chemical structure analysis based on IUPAC nomenclature and SMILES strings. |
Why This Matters
This functional handle is a prerequisite for stable, site-specific ADC synthesis, making FL118-14-Propanol a ready-to-conjugate payload, unlike its analogs which would require complex and potentially detrimental chemical derivatization.
- [1] Pharmaffiliates. FL118-14-Propanol - CAS 2821768-98-1. Product Datasheet. View Source
- [2] Song, S. et al. Preparation method for drug linker conjugate. World Intellectual Property Organization, WO2023143208A1. 2023-08-03. View Source
